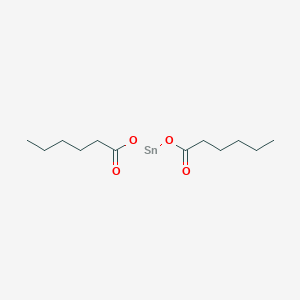
STANNOUS CAPROATE PRACTICAL GRADE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STANNOUS CAPROATE PRACTICAL GRADE is an organotin compound characterized by the presence of two hexanoyloxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of di(hexanoyloxy)tin typically involves the reaction of tin(IV) chloride with hexanoic acid in the presence of a suitable base. The reaction proceeds as follows:
SnCl4+2C6H11COOH→Sn(OCOC5H11)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent the oxidation of tin and is followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of di(hexanoyloxy)tin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: STANNOUS CAPROATE PRACTICAL GRADE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert di(hexanoyloxy)tin to lower oxidation states of tin.
Substitution: The hexanoyloxy groups can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.
Major Products:
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).
Substitution: Various organotin derivatives depending on the substituent introduced.
科学研究应用
Chemical Properties and Characteristics
- Appearance : Off-white powder
- Molecular Weight : 293.88 g/mol
- Purity : Typically around 97%
- Storage Conditions : Should be stored at room temperature in a sealed container
Catalytic Applications
Stannous caproate serves as an effective catalyst in several chemical reactions, particularly in the polymerization processes:
- Polyurethane Production : It is commonly used as a catalyst in the production of flexible polyurethane foams, which are utilized in bedding and furniture manufacturing. The compound facilitates the reaction between polyols and isocyanates to form polyurethane polymers .
- Ring-Opening Polymerization (ROP) : Stannous caproate can initiate ROP of cyclic esters, such as lactides, leading to the synthesis of polylactic acid (PLA). This application is significant for producing biodegradable plastics .
Applications in Drug Delivery Systems
The biocompatibility and biodegradability of polymers synthesized using stannous caproate make it suitable for pharmaceutical applications:
- Polycaprolactone (PCL) Synthesis : Stannous caproate is employed in the synthesis of PCL, a polymer that has gained attention for drug delivery applications due to its slow degradation rate and ability to be functionalized. PCL can be used to create drug delivery systems that respond to specific stimuli .
- Anticancer Drug Delivery : Research indicates that PCL-based systems can encapsulate anticancer drugs effectively, allowing for controlled release and targeted therapy. The low toxicity of tin(II) ions enhances its suitability for medical applications .
Industrial Applications
Beyond catalysis and pharmaceuticals, stannous caproate finds use in various industrial processes:
- Stabilizers : The compound acts as a stabilizer in food products, particularly in tomato-based items where it helps maintain quality during processing and storage .
- Coatings and Adhesives : It can also be utilized in coatings and adhesives where its catalytic properties enhance the curing processes.
Case Study 1: Polyurethane Foam Production
In a study examining the efficiency of stannous caproate as a catalyst for polyurethane foam production, it was found that varying concentrations of the catalyst significantly influenced foam density and mechanical properties. Optimal results were achieved with concentrations around 0.5% by weight, leading to improved flexibility and durability of the final product.
Case Study 2: Drug Delivery Systems
A recent investigation into PCL synthesized with stannous caproate demonstrated its potential in delivering anticancer drugs. The study reported that drug-loaded PCL micelles exhibited a controlled release profile over several days, effectively maintaining therapeutic levels while minimizing side effects.
作用机制
The mechanism by which di(hexanoyloxy)tin exerts its effects varies depending on the application:
相似化合物的比较
STANNOUS CAPROATE PRACTICAL GRADE can be compared with other organotin compounds such as:
Di-n-butyltin oxide (DBTO): Used as a catalyst in esterification reactions and as a stabilizer for PVC.
Di-n-octyltin oxide (DOTO): Similar applications as DBTO but with different solubility and reactivity profiles.
Dimethyltin dichloride (DMTC): Used in the production of polyurethane catalysts and as a coating material for glass.
Uniqueness: this compound is unique due to its specific hexanoyloxy ligands, which impart distinct solubility and reactivity characteristics compared to other organotin compounds. This makes it particularly suitable for applications requiring specific solubility and reactivity profiles.
属性
CAS 编号 |
13170-69-9 |
|---|---|
分子式 |
C12H22O4Sn |
分子量 |
349 g/mol |
IUPAC 名称 |
di(hexanoyloxy)tin |
InChI |
InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI 键 |
RRBRFYNWESTLOL-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
规范 SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















